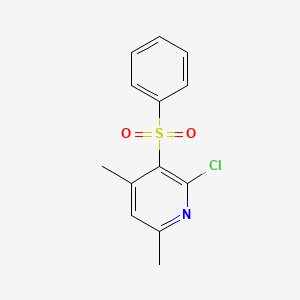![molecular formula C25H29N5O3S B2367064 (4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanon CAS No. 886915-38-4](/img/structure/B2367064.png)
(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups and rings, including a thiazolo[3,2-b][1,2,4]triazole ring, a piperazine ring, and a furan ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis are typically used to confirm the structures of these types of compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For example, the triazole ring is known to undergo tautomeric transformations, which are important for studying the chemical reactivity and interaction of drugs based on triazole with biomolecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be determined by its molecular structure. These properties are often evaluated using various analytical techniques .Wissenschaftliche Forschungsanwendungen
Drug Discovery and Medicinal Chemistry
Die einzigartige Struktur und die funktionellen Gruppen der Verbindung machen sie zu einem attraktiven Gerüst für die Medikamentenentwicklung. Forscher können ihre Substituenten modifizieren, um neuartige Derivate mit potenziellen therapeutischen Wirkungen zu erzeugen. So wurde der 1,2,3-Triazol-Kern beispielsweise mit Antikonvulsiva-Eigenschaften in Verbindung gebracht, und Verbindungen, die dieses Motiv enthalten, haben in der antiviralen, antibakteriellen und Antikrebs-Medikamentenentwicklung Anwendung gefunden .
Organic Synthesis
Die synthetische Vielseitigkeit der Verbindung ermöglicht den Aufbau komplexer Moleküle. Sie kann als Baustein in mehrstufigen Synthesen dienen und so die Herstellung verschiedener chemischer Einheiten ermöglichen. Chemiker verwenden oft Click-Chemie-Ansätze (wie die Huisgen-1,3-dipolare Cycloaddition), um effizient auf 1,2,3-Triazol-haltige Verbindungen zuzugreifen .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-propan-2-ylphenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3S/c1-4-20-26-25-30(27-20)24(32)22(34-25)21(18-9-7-17(8-10-18)16(2)3)28-11-13-29(14-12-28)23(31)19-6-5-15-33-19/h5-10,15-16,21,32H,4,11-14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZQHQKASXMDBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(C)C)N4CCN(CC4)C(=O)C5=CC=CO5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(3-ethoxypropyl)piperidine-4-carboxamide](/img/structure/B2366981.png)
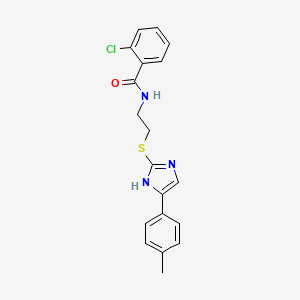
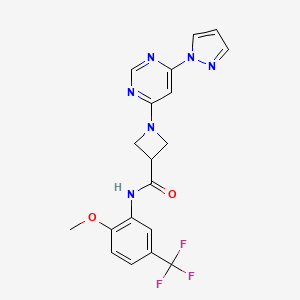
![1-[(4-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2366984.png)
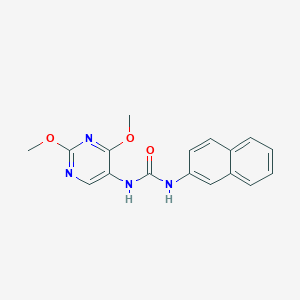
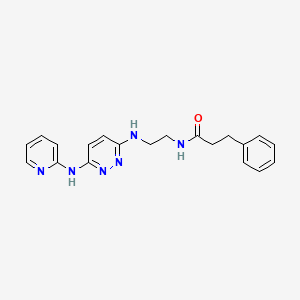
![Ethyl 4-[[2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2366991.png)
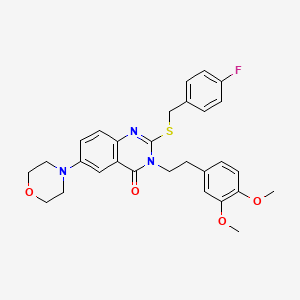
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2366996.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide](/img/structure/B2366997.png)
![Tert-butyl 3-methyl-4,5,6,7-tetrahydrotriazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B2367000.png)

![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2367003.png)
